Eddbpb

Description

Properties

CAS No. |

88579-28-6 |

|---|---|

Molecular Formula |

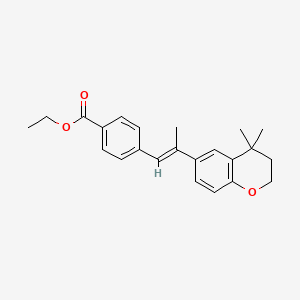

C23H26O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

ethyl 4-[(E)-2-(4,4-dimethyl-2,3-dihydrochromen-6-yl)prop-1-enyl]benzoate |

InChI |

InChI=1S/C23H26O3/c1-5-25-22(24)18-8-6-17(7-9-18)14-16(2)19-10-11-21-20(15-19)23(3,4)12-13-26-21/h6-11,14-15H,5,12-13H2,1-4H3/b16-14+ |

InChI Key |

QXYCYAHDTWXJCZ-JQIJEIRASA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)OCCC3(C)C |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)OCCC3(C)C |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)OCCC3(C)C |

Synonyms |

4-(2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl)benzoic acid ethyl ester EDDBPB ethyl 4-(2-(3,4-dihydro-4,4-dimethyl-2H-1 benzopyran-6-yl)-1-propenyl)benzoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations in Available Evidence

- Unclear Identity : The compound’s IUPAC name, molecular formula, or CAS number is absent, making identification impossible .

- Structural Ambiguity : and describe cheminformatics tools for compound comparison (e.g., SANCDB’s analog search, DBPP-Predictor’s similarity scoring), but these require structural inputs (e.g., SMILES, molecular weight) that are unavailable for "Eddbpb" .

Hypothetical Framework for Comparison

Assuming "this compound" is an endocrine-disrupting compound (analogous to those in EDKB), a comparative analysis would require the following steps, as inferred from the evidence:

Step 1: Structural Analysis

- Key Properties : Compare molecular weight, functional groups, and stereochemistry using tools like SANCDB’s 2D/3D depiction features .

- Analog Identification: Use automated pipelines (as in ) to calculate Tanimoto similarity scores against known compounds (e.g., bisphenol analogs, phthalates) .

Step 2: Functional and Toxicological Profiling

- Assay Data: Cross-reference EDKB’s assay results (e.g., estrogen receptor binding, cytotoxicity) to evaluate hormonal activity relative to compounds like genistein or 4,4’,4”-ethylidynetrisphenol .

- ADMET Properties : Apply predictive models like DBPP-Predictor () to assess absorption, distribution, and toxicity.

Step 3: Regulatory and Clinical Context

- Labeling Requirements : Align with Annex VI guidelines () for investigational medicinal products, including safety data and toxicity thresholds.

- Non-Clinical Studies: Follow ’s framework for in vitro/in vivo studies (e.g., receptor binding, repeat-dose toxicity) to establish comparability.

Proposed Comparative Table (Hypothetical)

Research Implications

- Data Gaps : The absence of "this compound" in existing databases highlights the need for expanded chemical registries and open-source structural repositories .

- Methodological Consistency : and emphasize standardized protocols for toxicity testing and labeling, which are critical for comparative studies.

- Tool Integration : Combining cheminformatics () with NLP-based literature mining () could accelerate analog discovery and hazard prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.